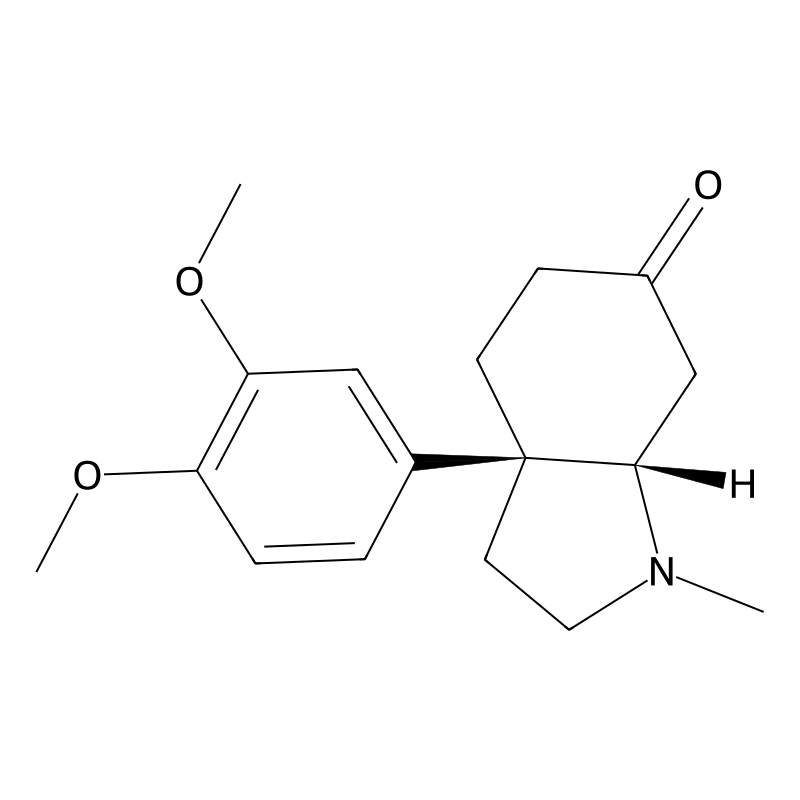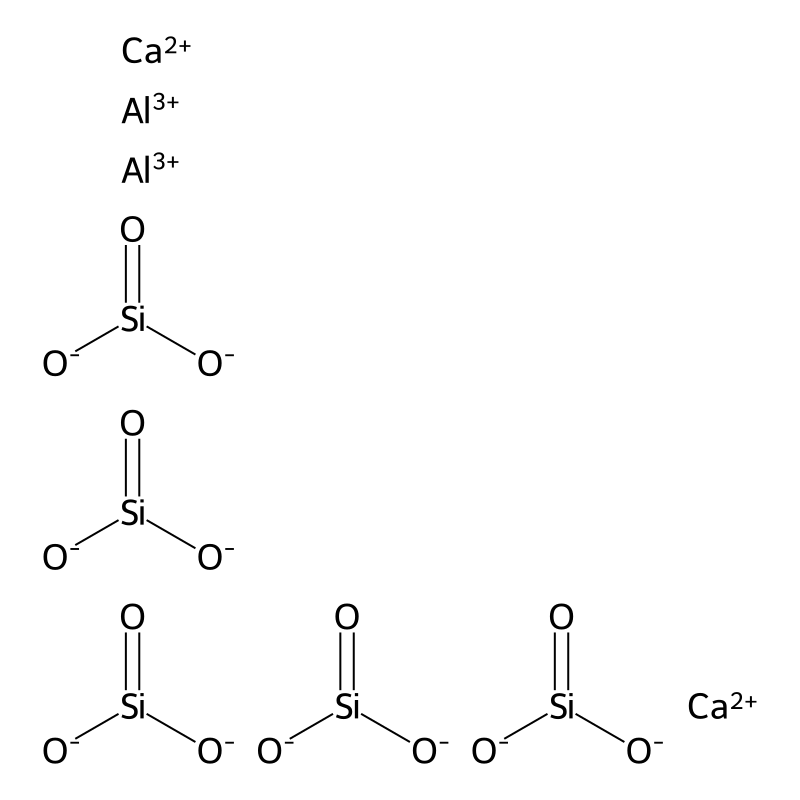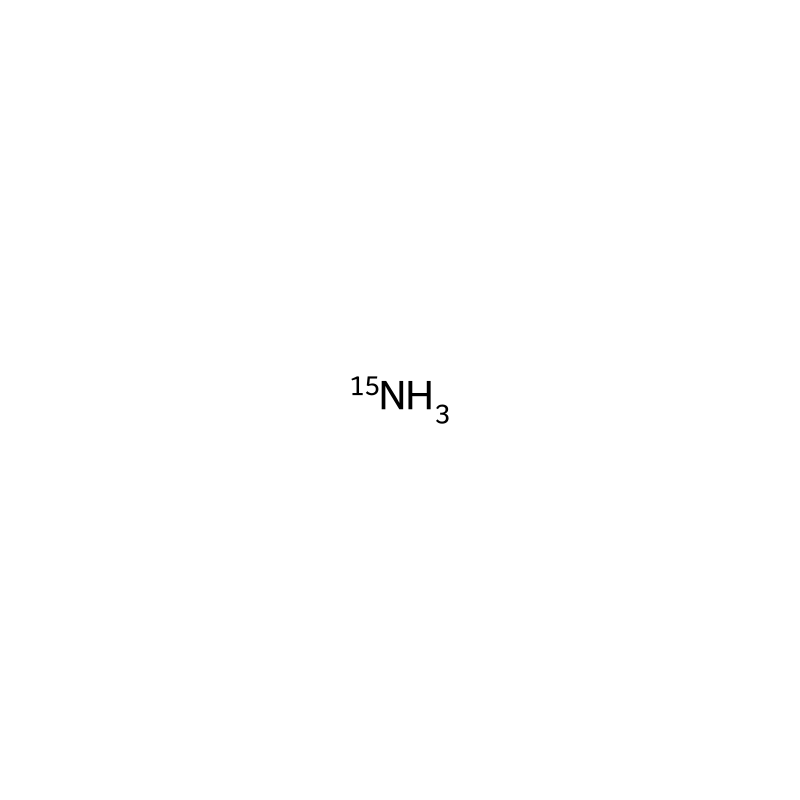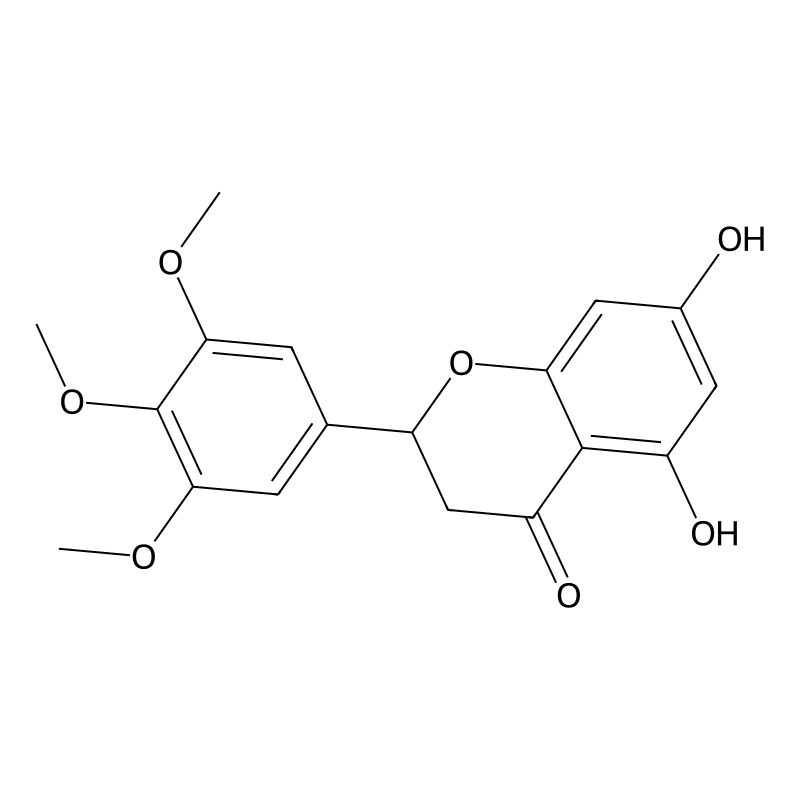3-Hydroxypicolinic acid
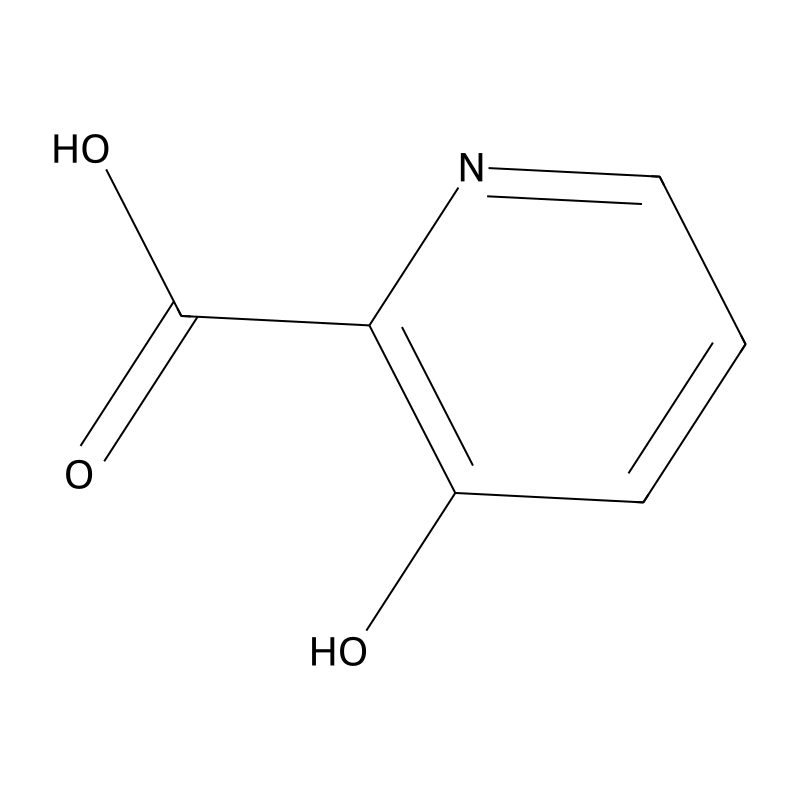
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 139.11 g/mol. This compound is notable for its role as a building block in various biological and chemical processes, particularly in the synthesis of complex molecules and as a matrix in analytical techniques such as matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
- 3-HPA acts as a matrix in MALDI mass spectrometry []. In MALDI, the matrix absorbs laser energy and transfers it to the analyte (the molecule being studied) to promote its vaporization and ionization for mass analysis.
- The mechanism of how 3-HPA facilitates this process is a subject of ongoing research but involves weak interactions with the analyte molecules.
- Safety information on 3-HPA is limited in publicly available scientific databases.
- As with any laboratory chemical, it's advisable to consult safety data sheets (SDS) from reputable suppliers before handling 3-HPA.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry:
- 3-HPA serves as a matrix in MALDI-MS, a technique used to analyze biomolecules like oligonucleotides (DNA and RNA fragments) and proteins.
- It helps facilitate the ionization of these molecules during the analysis, allowing for their accurate mass determination.
Potential Role in Antibiotic Production:
- Research suggests 3-HPA acts as an intermediate in the biosynthesis of Virginiamycin S1, an antibiotic produced by the bacteria Streptomyces virginiae.
- Understanding the role of 3-HPA in this process could aid in the development of new antibiotics or improvements to existing ones.
Other Potential Applications:
- Studies have explored the potential use of 3-HPA as a chelating agent for forming complexes with metal ions.
- It might also have applications in other areas of scientific research, but further investigation is needed to confirm its efficacy and potential uses.
Important Note:
- It's crucial to remember that most research on 3-HPA is currently in the preclinical stage, meaning it hasn't been thoroughly tested for safety and efficacy in humans. Therefore, it shouldn't be used for any medical purposes without proper guidance from qualified healthcare professionals.
Example Reactions- Formation of Metal Complexes:
- Biosynthesis:
3-Hydroxypicolinic acid exhibits various biological activities, including antimicrobial properties. Its derivatives have been explored for potential therapeutic applications, particularly in the treatment of infections due to their ability to chelate metal ions, which can inhibit bacterial growth . Moreover, it has been investigated for its role in modulating immune responses.
Several methods exist for synthesizing 3-hydroxypicolinic acid:
- Biosynthetic Pathway: The compound can be synthesized biologically from L-lysine through enzymatic reactions involving specific enzymes like L-lysine 2-aminotransferase and monooxygenases .
- Chemical Synthesis: A common laboratory method involves the bromination of furan derivatives followed by rearrangement to yield the desired hydroxypicolinic acid structure. This method allows for the introduction of various substituents at different positions on the pyridine ring .
The applications of 3-hydroxypicolinic acid are diverse:
- Analytical Chemistry: It serves as an effective matrix for nucleotides in MALDI mass spectrometry, enhancing signal detection due to its favorable properties .
- Pharmaceuticals: It is utilized in the synthesis of antiviral agents like favipiravir, showcasing its importance in drug development .
- Coordination Chemistry: The compound forms complexes with various metal ions, which are useful in materials science and catalysis .
Interaction studies involving 3-hydroxypicolinic acid often focus on its ability to chelate metal ions. These studies reveal its potential roles in biological systems and its utility in designing metal-based drugs. For example, complexes formed with transition metals can exhibit enhanced biological activity compared to their free counterparts .
Several compounds are structurally similar to 3-hydroxypicolinic acid, each possessing unique properties:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Picolinic Acid | Monohydroxypyridine | Precursor to various derivatives |
| 2-Hydroxypyridine | Monohydroxypyridine | Different hydroxyl positioning |
| α-Cyano-4-hydroxycinnamic Acid | Hydroxycinnamic Acid | Used as a matrix in MALDI-MS |
| Sinapinic Acid | Hydroxycinnamic Acid | Known for high sensitivity in mass spectrometry |
Uniqueness of 3-Hydroxypicolinic Acid
3-Hydroxypicolinic acid stands out due to its specific hydroxyl positioning on the pyridine ring, which enhances its chelating ability and makes it particularly effective as a matrix for mass spectrometry analyses. Its biosynthetic pathway from L-lysine also differentiates it from other similar compounds.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
